(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
Description
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Properties
IUPAC Name |
(1S,2S)-2-(2-aminophenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,10,12,14H,2,4,6,8,13H2/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKIGPGOZQEUOL-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol, also known as trans-2-(2-aminophenylthio)cyclohexanol, is a compound with potential biological significance due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₂H₁₇NOS
- Molecular Weight : 223.33 g/mol
- CAS Number : 98793-11-4
- InChIKey : LLKIGPGOZQEUOL-JQWIXIFHSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent. The following sections detail specific activities and findings related to this compound.
Pharmacological Effects
- Antitumor Activity :
- Inhibition of Enzymatic Activity :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its specific molecular structure. The presence of the sulfanyl group and the amine functionality are critical for its biological interactions.
| Modification | Effect on Activity |
|---|---|
| Sulfanyl Group | Enhances binding affinity to target enzymes |
| Aminophenyl Substituent | Increases selectivity towards TNF-alpha |
| Cyclohexanol Framework | Provides structural stability |
Case Study 1: Anticancer Properties
A study investigating the anticancer properties of structurally similar compounds revealed that modifications to the sulfanyl group significantly impacted their ability to inhibit cancer cell proliferation. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Effects
Research on anti-inflammatory agents highlights the potential of compounds with similar structures in reducing TNF-alpha levels in animal models. The administration of related sulfanyl compounds resulted in decreased inflammatory markers, suggesting that this compound may exert similar effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
